Topological Polar Surface Area (TPSA) Reduction vs. 4-Fluorophenyl Analog Improves Predicted Membrane Permeability
The target compound exhibits a significantly lower TPSA (43.6 Ų) compared to its direct carbon-linked analog 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (TPSA 62.6 Ų) . The ~19 Ų reduction arises from the ether oxygen altering the spatial distribution of polar atoms. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration and passive membrane permeability, positioning the fluorophenoxy compound as a superior scaffold candidate for CNS-targeted libraries [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 43.6 Ų |
| Comparator Or Baseline | 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-30-7): 62.6 Ų |
| Quantified Difference | −19.0 Ų (30% lower TPSA) |
| Conditions | Calculated TPSA values sourced from vendor analytical data sheets |
Why This Matters
Lower TPSA strongly correlates with improved passive membrane permeability and potential CNS bioavailability, making this compound a strategically differentiated choice for neuroscience or intracellular target programs.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
